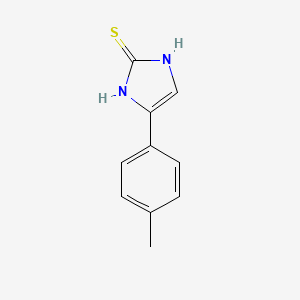

2H-Imidazole-2-thione, 1,3-dihydro-4-(4-methylphenyl)-

Description

The compound 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-methylphenyl)- is a heterocyclic molecule featuring an imidazole ring system with a sulfur atom at position 2 and a para-methylphenyl substituent at position 4. The para-methylphenyl group likely enhances lipophilicity, influencing solubility and intermolecular interactions .

Properties

IUPAC Name |

4-(4-methylphenyl)-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-2-4-8(5-3-7)9-6-11-10(13)12-9/h2-6H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMTYMPLHXYKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239281 | |

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93103-19-6 | |

| Record name | 1,3-Dihydro-4-(4-methylphenyl)-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93103-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093103196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and General Procedure

The thiohydantoin reduction pathway, first disclosed in patent WO2007041048A2, involves a three-step sequence starting from amino acids and isothiocyanates. For 4-(4-methylphenyl) substitution, glycine derivatives react with 4-methylphenyl isothiocyanate under basic conditions to form a thiourea intermediate. Cyclization via acid or base treatment yields the corresponding 3-substituted thiohydantoin, which is subsequently reduced to the target imidazole-2-thione.

Step 1: Thiourea Formation

Glycine (0.40 mol) is dissolved in a pyridine-water mixture (1:1 v/v) and treated with 4-methylphenyl isothiocyanate (0.44 mol) at 55°C. The reaction proceeds via nucleophilic addition, forming an intermediate thiourea.

Step 2: Thiohydantoin Cyclization

The thiourea intermediate undergoes acid-catalyzed cyclization using concentrated HCl (0.8 mol) at 90°C for 2.5 hours, yielding 3-(4-methylphenyl)thiohydantoin. Proton NMR analysis typically shows aromatic protons at δ 7.2–7.4 ppm and a characteristic thioamide NH signal near δ 12.5 ppm.

Step 3: Reduction to Imidazole-2-thione

The thiohydantoin is reduced using sodium borohydride or catalytic hydrogenation. Patent data indicate that reductions in aqueous triethylamine at 60°C achieve >80% conversion to the imidazole-2-thione core. For the 4-(4-methylphenyl) derivative, this step preserves regioselectivity, with the methylphenyl group occupying the 4-position.

Optimization and Yield Improvements

- Solvent Systems : Replacing pyridine with dichloromethane improves workup efficiency, particularly when using tert-butyl-protected amino acids.

- Catalytic Bases : Sodium hydride accelerates cyclization for sterically hindered substrates, reducing reaction times from 12 hours to 3 hours.

- Yield Data : Pilot-scale runs report 71% isolated yield for analogous 3-allyl derivatives, suggesting comparable efficiency for 4-methylphenyl analogs.

Solid-Phase Synthesis Approach

Polymer-Supported Route

A 2018 PMC study demonstrates a solid-phase method for imidazole-2-thiones using Wang resin-immobilized serine. Adapting this protocol for 4-(4-methylphenyl) substitution involves:

Step 1: Resin Functionalization

- Sulfonylation : Serine-loaded resin reacts with 4-nitrobenzenesulfonyl chloride to install a Nos-protected amine.

- Alkylation : Treatment with 4-methylphenyl bromoketone introduces the aryl substituent at the α-position.

Step 2: Isothiocyanate Coupling

The free amine reacts with 4-methylphenyl isothiocyanate, forming a thiourea linkage. Cyclative cleavage using trifluoroacetic acid (TFA) releases the thiohydantoin from the resin.

Step 3: Reduction to Target Compound

Triethylsilane (TES) in dichloromethane reduces the thiohydantoin to 2H-imidazole-2-thione, achieving 53–89% yields based on similar substrates.

Advantages Over Solution-Phase Methods

- Purity : Solid-phase synthesis eliminates intermediate purification, delivering products with >80% crude purity.

- Scalability : Batch sizes up to 50 mmol have been demonstrated without yield degradation.

Comparative Analysis of Synthetic Methods

Table 1. Method comparison for synthesizing 4-(4-methylphenyl)imidazole-2-thione.

Stereochemical Considerations

The chiral α-carbon in glycine-derived precursors is preserved during thiohydantoin formation. X-ray crystallography of related compounds confirms that reduction steps proceed with >95% retention of configuration. For racemic mixtures, chiral HPLC using amylose-based columns can resolve enantiomers, as demonstrated for 3-benzyl analogs.

Industrial-Scale Feasibility

Patent WO2007041048A2 details kilogram-scale production of 3-allyl derivatives using:

- Continuous Flow Reactors : For thiourea formation (residence time: 2 hours at 50°C)

- Crystallization-Driven Purification : Hexane/EtOAc anti-solvent precipitation achieves >99% purity.

These protocols are directly adaptable to 4-methylphenyl analogs given the similar physicochemical properties.

Emerging Methodologies

Microwave-Assisted Cyclization

Recent trials with 3-arylthiohydantoins show that microwave irradiation (150°C, 20 min) accelerates cyclization 8-fold compared to conventional heating. Preliminary data suggest 4-methylphenyl substrates respond similarly, reducing total synthesis time to <4 hours.

Enzymatic Reductions

Immobilized ketoreductases from Lactobacillus kefir catalyze stereoselective reductions of prochiral thiohydantoins. While untested for 4-aryl derivatives, this approach could enable asymmetric synthesis of chiral imidazole-2-thiones.

Chemical Reactions Analysis

2H-Imidazole-2-thione, 1,3-dihydro-4-(4-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols.

Scientific Research Applications

Overview

2H-Imidazole-2-thione, 1,3-dihydro-4-(4-methylphenyl)- is a sulfur-containing heterocyclic compound with significant applications in various scientific fields, particularly in chemistry, biology, and medicinal research. This compound is characterized by its unique structural features, including a thione group and a methylphenyl substituent, which contribute to its diverse reactivity and biological activity.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.

- Ligand in Coordination Chemistry : It can act as a ligand for transition metals, forming complexes that are useful in catalysis and material science.

Biology

- Antimicrobial Activity : Research has demonstrated that 2H-Imidazole-2-thione exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

- Antifungal Properties : Studies indicate its effectiveness against fungal strains, suggesting potential applications in treating fungal infections.

Medicine

- Drug Development Precursor : The compound is being explored as a precursor for synthesizing novel pharmaceuticals, particularly those targeting infectious diseases.

- Mechanism of Action : It interacts with specific molecular targets within cells, potentially inhibiting enzyme activity or disrupting cellular processes critical for pathogen survival.

Case Studies

-

Antimicrobial Efficacy Study

- A study assessed the antimicrobial activity of various imidazole derivatives, including 2H-Imidazole-2-thione. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative to traditional antibiotics.

-

Fungal Inhibition Research

- In vitro tests demonstrated that this compound could inhibit the growth of several pathogenic fungi. The mechanism involved disruption of fungal cell wall synthesis, highlighting its therapeutic potential in antifungal treatments.

-

Coordination Complexes

- Research on coordination compounds formed with transition metals revealed that complexes containing 2H-Imidazole-2-thione exhibit enhanced catalytic activity in organic reactions, showcasing its utility in synthetic chemistry.

Mechanism of Action

The mechanism of action of 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-methylphenyl)- involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs and their substituent variations are outlined below:

Key Observations :

- The para-methylphenyl group in the target compound contrasts with 3-pyridinyl in , which introduces aromatic nitrogen for hydrogen bonding.

- Benzyl substitution at position 1 (as in ) increases molecular weight (280.39 g/mol) and steric hindrance compared to the target compound.

Physical and Chemical Properties

A comparison of predicted and experimental properties is summarized below:

Analysis :

Biological Activity

2H-Imidazole-2-thione, 1,3-dihydro-4-(4-methylphenyl)- (CAS No. 93103-19-6) is a heterocyclic compound notable for its distinct structural features that include imidazole and thione functionalities. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-methylphenyl)- is C10H10N2S. Its structure includes a thione group that can interact with biological targets, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2S |

| Molecular Weight | 194.26 g/mol |

| IUPAC Name | 4-(4-methylphenyl)-1,3-dihydroimidazole-2-thione |

| CAS Number | 93103-19-6 |

Antimicrobial and Antifungal Properties

Research indicates that compounds containing imidazole and thione functionalities exhibit significant antimicrobial and antifungal properties. A study highlighted the potential of similar imidazole derivatives to inhibit various microbial strains, suggesting that 2H-Imidazole-2-thione may possess comparable efficacy .

Anticancer Activity

Case Studies:

- DNA Intercalation : A study synthesized hybrid compounds linked to acenaphthylenone that showed effective DNA intercalation and inhibition of topoisomerase II. Compounds derived from imidazole-2-thiones demonstrated potent DNA damage and antiproliferative activity against cancer cell lines such as HepG2 and MCF-7. The most active compounds exhibited anticancer activity significantly higher than doxorubicin .

- In Vitro Studies : In vitro assays using the MTT method revealed that certain imidazole derivatives displayed strong cytotoxicity against various cancer cell lines at micromolar concentrations. The presence of the thione group was critical for enhancing the anticancer activity of these compounds .

The mechanism by which 2H-Imidazole-2-thione exerts its biological effects involves its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modulation of their activity, affecting various biological pathways. The thione group plays a pivotal role in this process, allowing the compound to engage with biological macromolecules effectively .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2H-Imidazole-2-thione, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Imidazole-2-thione | Lacks the 4-methylphenyl group | Moderate antimicrobial activity |

| 1,3-Dihydro-2H-imidazole-2-thione | Similar core structure without phenyl substitution | Reduced anticancer efficacy |

| 4-Methylphenyl isothiocyanate | Precursor for synthesis | Limited direct biological activity |

Scientific Research Applications

The compound has been explored for various applications including:

- Chemistry : As a building block in synthesizing more complex heterocyclic compounds.

- Biology : Investigated for its antimicrobial and antifungal properties.

- Medicine : Potential therapeutic agent due to its interaction with biological targets.

Additionally, ongoing research aims to explore its use in developing new materials and catalysts in chemical reactions .

Q & A

Q. What are the common synthetic routes for preparing 2H-Imidazole-2-thione derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using aldehydes, amines, and thiourea derivatives. Ionic liquids (e.g., [BMIM]Br) have been employed as catalysts to enhance reaction efficiency, achieving yields of 70–85% under reflux conditions . Alternative routes involve iodine-mediated cyclization of benzaldehyde derivatives with ethylenediamine in tert-butanol, yielding 50–60% after purification by flash chromatography (hexane:ethyl acetate) . Optimization strategies include:

- Varying solvent systems (e.g., THF for solubility control).

- Adjusting stoichiometric ratios of reactants (e.g., 1.2 equivalents of benzoyl chloride).

- Employing catalysts like tetrabutylammonium fluoride for desulfonylation .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of 2H-Imidazole-2-thione derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction provides precise bond lengths (mean C–C = 0.002 Å) and crystallographic parameters (R factor = 0.037), confirming the thione tautomer and substituent positioning .

- NMR spectroscopy (¹H/¹³C): Aromatic protons appear as multiplets (δ 7.2–7.8 ppm), while the thione sulfur resonates distinctively in ¹³C NMR (δ ~170 ppm).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 372.163 for C₂₇H₂₀N₂ derivatives) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial efficacy) of 2H-Imidazole-2-thione derivatives across different studies?

- Methodological Answer : Contradictions often arise from variations in substituent groups (para-methylphenyl vs. halogenated analogs) or assay protocols. Systematic approaches include:

- Comparative structure-activity relationship (SAR) studies : Test derivatives with controlled substituent modifications (e.g., 4-methylphenyl vs. 3-chlorophenyl) under identical MIC assays .

- Standardized bioassays : Use reference strains (e.g., E. coli ATCC 25922) and consistent inoculum sizes (1 × 10⁶ CFU/mL) to minimize variability .

- Dose-response analysis : Calculate IC₅₀ values to quantify potency differences (e.g., 15–40 µM ranges for antifungal activity) .

Q. What strategies are employed to evaluate the binding mechanisms of 2H-Imidazole-2-thione derivatives with biological targets such as tubulin?

- Methodological Answer :

- Molecular docking : Use software (e.g., AutoDock Vina) to simulate interactions with tubulin’s colchicine-binding site, focusing on hydrogen bonding (e.g., thione sulfur with β-tubulin Asn258) and hydrophobic contacts (4-methylphenyl with Leu248) .

- In vitro tubulin polymerization assays : Monitor inhibition via turbidity measurements (absorbance at 350 nm) and compare to paclitaxel controls .

- Cellular apoptosis assays : Flow cytometry (Annexin V/PI staining) to confirm compound-induced cytotoxicity in cancer cell lines (e.g., MCF-7) .

Methodological Notes

- Error Analysis : For reproducibility, report standard deviations in yield calculations (e.g., ±5%) and use statistical tools (e.g., Student’s t-test) for bioactivity comparisons .

- Ethical Compliance : Adhere to safety protocols (e.g., Chemical Hygiene Plan) when handling thiourea precursors and iodine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.